molecular formula C7H21NSi2 B1587231 N,N-Dimethylaminopentamethyldisilane CAS No. 26798-98-1

N,N-Dimethylaminopentamethyldisilane

Cat. No. B1587231
CAS RN: 26798-98-1
M. Wt: 175.42 g/mol
InChI Key: IVTCBXOCUPSOGP-UHFFFAOYSA-N
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Description

N,N-Dimethylaminopentamethyldisilane is a chemical compound with the formula C7H21NSi2. It is a liquid substance that is used as a chemical intermediate, primarily for research purposes .


Synthesis Analysis

The synthesis of N,N-Dimethylaminopentamethyldisilane involves a three-step process. The first step is a reducing coupling reaction of trimethyl chlorosilane with a mixture of metal lithium in tetrahydrofuran, producing hexamethyl disilane. The second step involves a demethylation/chlorination reaction of hexamethyl disilane with chloroacetyl under the catalysis of absolute aluminium chloride to produce pentamethyl chlorodisilane. The final step is an ammoniation reaction of pentamethyl chlorodisilane with dimethylamine in petroether to obtain N,N-Dimethylaminopentamethyldisilane .


Molecular Structure Analysis

The molecular structure of N,N-Dimethylaminopentamethyldisilane contains a total of 30 bonds, including 9 non-hydrogen bonds and 2 rotatable bonds .


Physical And Chemical Properties Analysis

N,N-Dimethylaminopentamethyldisilane is a clear liquid with an acrid, amine-like odor. It has a molecular mass of 175.42 g/mol. It is highly flammable and can cause skin and eye irritation .

Scientific Research Applications

Alzheimer's Disease Imaging

N,N-Dimethylaminopentamethyldisilane derivatives, such as [18F]FDDNP, have been used in Alzheimer's disease research. One study utilized [18F]FDDNP, a hydrophobic radiofluorinated derivative, in conjunction with positron emission tomography to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This noninvasive technique is instrumental in monitoring the development of these plaques and tangles, thereby facilitating the diagnostic assessment and treatment monitoring of Alzheimer's disease (Shoghi-Jadid et al., 2002).

Bacterial Adhesion and Biofilm Formation

Research has explored the role of organosilane modifications of materials in bacterial adhesion and biofilm formation. One study examined how the modification of polyethylene surfaces with various organosilanes, including N,N-dimethylaminopentamethyldisilane derivatives, influences the attachment of bacterial cells and biofilm formation. The study found that chemically modified materials exhibited better antiadhesive and antibacterial characteristics compared to unmodified surfaces. This is particularly significant for medical and water industry applications (Kręgiel & Niedzielska, 2014).

Neurotherapeutic Potential

N,N-Dimethylaminopentamethyldisilane derivatives have been identified in the study of novel neurotherapeutics. For instance, N,N-dimethylaminoisotryptamine (isoDMT) analogues, which share a structural similarity, have been reported for their potential in promoting neuronal growth. These compounds are considered for their ability to have reduced hallucinogenic potential compared to other similar compounds, making them candidates for neurotherapeutic applications (Dunlap et al., 2020).

Pharmaceutical Development

The gem-dimethyl moiety, a structural feature akin to N,N-Dimethylaminopentamethyldisilane, is found in many natural products and has inspired the development of various bioactive molecules in medicinal chemistry. These compounds, including N,N-dimethylaminopentamethyldisilane derivatives, are used due to their potential to increase target engagement, potency, selectivity, and to obtain superior pharmacokinetic profiles (Talele, 2017).

High Energy Density Power Batteries

In the field of energy, N,N-dimethylaminopentamethyldisilane derivatives have been explored for enhancing the performance of high energy density power batteries. A study involving a novel aminoakyldisiloxane compound demonstrated improved electrochemical performance in nickel-rich LiNi0.6Co0.2Mn0.2O2/graphite batteries. This shows the potential of such compounds in advancingbattery technology, particularly in high-temperature environments (Yan et al., 2020).

Safety And Hazards

N,N-Dimethylaminopentamethyldisilane is classified as a flammable liquid, and it can cause skin and eye irritation. It is recommended to wear protective gloves, clothing, and eye/face protection when handling this substance. In case of fire, water spray, foam, carbon dioxide, or dry chemical extinguishers should be used .

properties

IUPAC Name

N-[dimethyl(trimethylsilyl)silyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H21NSi2/c1-8(2)10(6,7)9(3,4)5/h1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTCBXOCUPSOGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Si](C)(C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H21NSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370000
Record name N,N-DIMETHYLAMINOPENTAMETHYLDISILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethylaminopentamethyldisilane

CAS RN

26798-98-1
Record name N,N-DIMETHYLAMINOPENTAMETHYLDISILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
DR Wheeler, RS Hutton, CH Boyce… - Advances in Resist …, 1995 - spiedigitallibrary.org
Disilanes are used as silylating reagents for near-surface imaging with deep-UV (248 nm) and EUV (13.5 nm) lithography. A relatively thin imaging layer of a photo-cross-linking resist is …
Number of citations: 22 www.spiedigitallibrary.org
D Wheeler, E Scharrer, G Kubiak - 1994 - osti.gov
Recent results in the use of disilanes as silylating reagents for near-surface imaging with deep-UV (248 nm) and EUV (13.5 nm) lithography are reported. A relatively thin imaging layer …
Number of citations: 0 www.osti.gov
T Ogawa, DJ Hellebusch, MW Lin… - Journal of Micro …, 2013 - spiedigitallibrary.org
One of the major concerns with nanoimprint lithography is defectivity. One source of process-specific defects is associated with template separation failure. The addition of fluorinated …
Number of citations: 3 www.spiedigitallibrary.org
GN Taylor, RS Hutton, SM Stein… - Electron-Beam, X …, 1995 - spiedigitallibrary.org
Silylated, dry-developed resists have demonstrated superior resolution, beyond that of their solution-developed resist counterparts. However, the implementation of plasma-developed …
Number of citations: 14 www.spiedigitallibrary.org
E Reichmanis, O Nalamasu, N AE - Journal of Photopolymer Science …, 1995 - jstage.jst.go.jp
Progress in VLSI device design and manufacture continues to demand increasingly smaller and more precise device features. While today, almost all commercial devices are made by i-…
Number of citations: 5 www.jstage.jst.go.jp
JB Wronosky, JD Jordan, TG Smith, JR Darnold… - Electron-beam, X-ray …, 1995 - SPIE
Number of citations: 0

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